

# Preclinical Candidate AS-0017445: An Open-Source Pan-Coronavirus Antiviral

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## Compound of Interest

Compound Name: AS-0017445

Cat. No.: B15563789

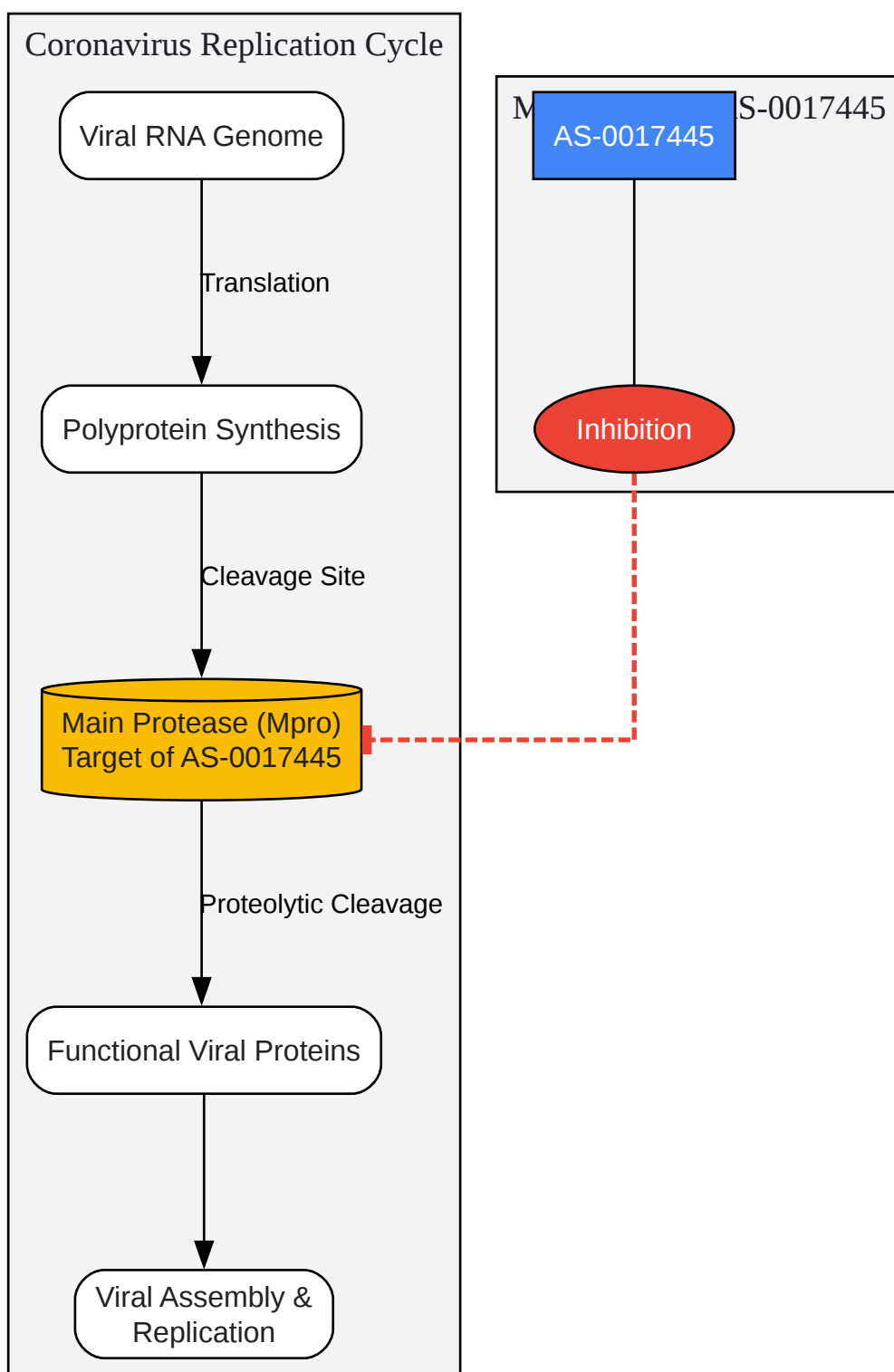
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New York, NY – **AS-0017445** has been identified as a promising preclinical broad-spectrum antiviral agent targeting coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2] Developed through a unique open-science collaboration, this molecule is a potent inhibitor of the main protease (Mpro), an enzyme essential for viral replication.[1][2] The initiative is led by the COVID Moonshot consortium and the AI-driven Structure-enabled Antiviral Platform (ASAP).[1] The Drugs for Neglected Diseases initiative (DNDi) has formally nominated **AS-0017445** as a preclinical candidate, underscoring its potential.

While extensive preclinical profiling has been conducted and is reportedly ongoing, specific quantitative data on the antiviral efficacy and detailed experimental protocols are not yet fully available in the public domain through scientific publications or patents.[1] Announcements from the involved consortia indicate that the compound has demonstrated in vivo efficacy in preclinical models of both SARS-CoV-2 and MERS-CoV infections and possesses favorable pharmacokinetic properties.[1]

## Mechanism of Action: Targeting the Main Protease

**AS-0017445** functions by inhibiting the coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro).[2] This enzyme is critical for processing viral polyproteins into functional proteins required for viral replication and transcription. By blocking Mpro, **AS-0017445** effectively halts the viral life cycle. The diagram below illustrates this targeted mechanism.



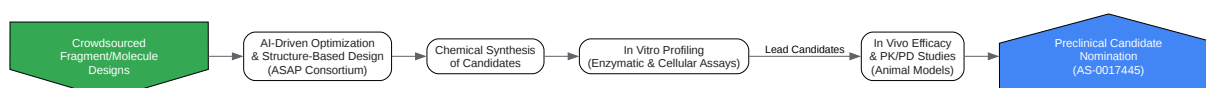
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**Caption:** Mechanism of Action of **AS-0017445**.

## The Drug Discovery and Development Workflow

The identification of **AS-0017445** was accelerated by a global crowdsourcing and open-science model, a novel approach in antiviral drug discovery. The process began with thousands of submitted molecular designs from researchers worldwide. These designs were then triaged and optimized using artificial intelligence and structure-based design methodologies by the ASAP consortium. Promising candidates underwent extensive in vitro and in vivo preclinical testing to evaluate their efficacy and safety profiles.

The general workflow is outlined in the diagram below.



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## References

- 1. ASAP-0017445 (Moonshot ASAP) | DNDi [dndi.org]
- 2. lightsources.org [lightsources.org]
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